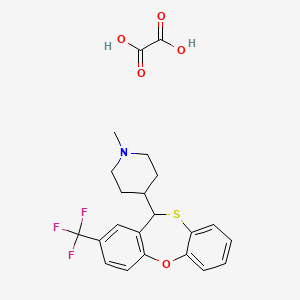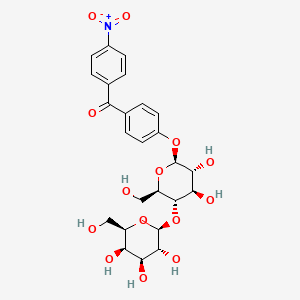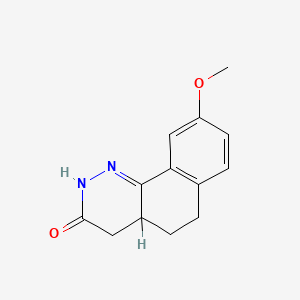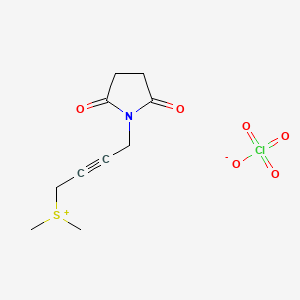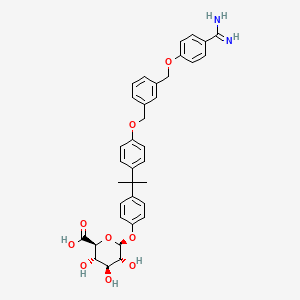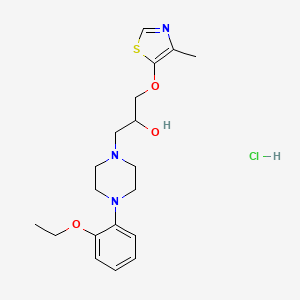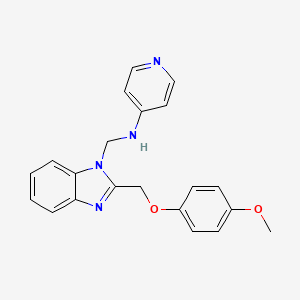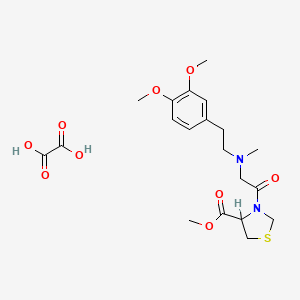
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxycarbonyl group, and an N-methylhomoveratrylamino moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate typically involves multiple steps, starting with the preparation of N-methylhomoveratrylamine. This intermediate can be synthesized by reacting 3,4-dimethoxyphenethylamine with methyl iodide in the presence of a base . The next step involves the acetylation of N-methylhomoveratrylamine to form N-methylhomoveratrylaminoacetyl chloride. This intermediate is then reacted with 4-methoxycarbonylthiazolidine in the presence of a base to yield the final product, 3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original methoxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxy-N-methylphenethylamine: Shares the N-methylhomoveratrylamine moiety but lacks the thiazolidine ring and methoxycarbonyl group.
N-Methylhomoveratrylamine hydrochloride: Similar structure but in the hydrochloride salt form.
Uniqueness
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
155346-62-6 |
|---|---|
Molekularformel |
C20H28N2O9S |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
methyl 3-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C18H26N2O5S.C2H2O4/c1-19(8-7-13-5-6-15(23-2)16(9-13)24-3)10-17(21)20-12-26-11-14(20)18(22)25-4;3-1(4)2(5)6/h5-6,9,14H,7-8,10-12H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
GAOKHQMMNHRSOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC(=O)N2CSCC2C(=O)OC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


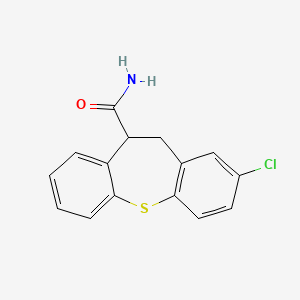
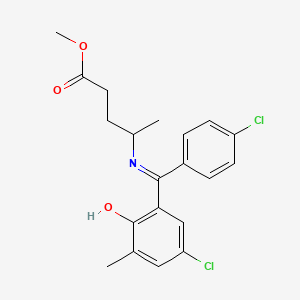
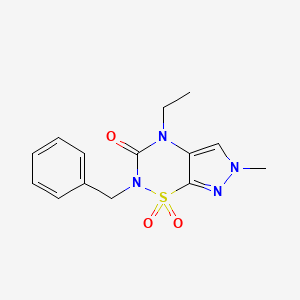
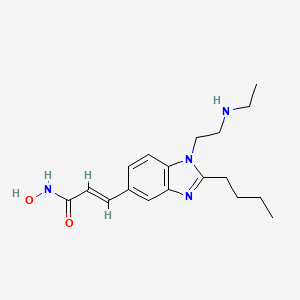
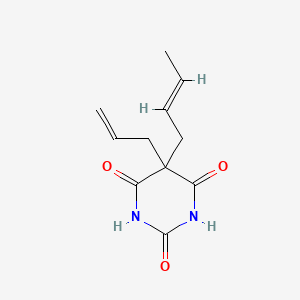
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12760877.png)
![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)
